molecular formula C6H7NO2S B2363445 3-(2-Nitroethyl)thiophene CAS No. 30807-45-5

3-(2-Nitroethyl)thiophene

Cat. No.: B2363445
CAS No.: 30807-45-5
M. Wt: 157.19
InChI Key: BUYGQVOYTRGWJV-UHFFFAOYSA-N
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Description

3-(2-Nitroethyl)thiophene is a chemical compound with the CAS Number: 30807-45-5 . It has a molecular weight of 157.19 . It is in liquid form .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 17 bonds, including 10 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 2 double bonds, and 5 aromatic bonds . It also includes 1 five-membered ring, 1 nitro group (aliphatic), and 1 Thiophene .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 157.19 .

Scientific Research Applications

Facile Synthesis of 3-Nitro-2-Substituted Thiophenes

The synthesis of 3-nitro-2-substituted thiophenes has been facilitated by a new approach involving a tandem Michael-intramolecular Henry reaction. This method uses commercially available 1,4-dithane-2,5-diol and nitroalkenes, resulting in the rapid formation of the desired thiophenes. The process benefits from a straightforward workup procedure, often eliminating the need for chromatography (O' Connor et al., 2010).

Optical Properties and Photovoltaic Applications

3,4-Disubstituted poly(thiophene)s, postfunctionalized from poly(3-hexylthiophene) (P3HT), exhibit unique optical and photophysical properties. Specifically, certain functional groups, such as nitro groups, influence the fluorescence yield and solid-state emission of these materials. This property is particularly useful in the context of organic photovoltaic cells, where the modification of optical properties can impact the efficiency of light absorption and energy conversion (Li, Vamvounis, & Holdcroft, 2002).

One-Pot Synthesis and Chemical Modifications

A one-pot synthesis method for 3-nitrothiophene and 3-nitro-2-substituted thiophenes has been developed, providing a streamlined approach for producing these compounds. The method involves the use of 1,4-dithane-2,5-diol, nitroacetates or nitroalkenes, and a specific work-up procedure that enhances the efficiency of post-synthetic applications (McNabola et al., 2015).

Application in Chiral Ligands and Asymmetric Reactions

3-Nitro-2-substituted thiophenes have been used in the design of adaptive chiral thiophene-based ligands. These ligands have demonstrated their utility in asymmetric reactions, such as the base-free Cu(OAc)2-catalyzed addition of nitromethane to aromatic aldehydes, leading to the formation of β-nitro alcohols with high yields and enantiomeric excesses (Bandini et al., 2009).

Enhancement of Solid-State Emission in Polymer-Thiophene Compounds

Poly(thiophene)s modified with nitro-functionalized thiophenes exhibit enhanced solid-state emission properties. This modification leads to an increase in the fluorescence yield, which is of significant interest for applications in optoelectronic devices and organic light-emitting diodes (Yu et al., 2000).

Mechanism of Action

While the specific mechanism of action for 3-(2-Nitroethyl)thiophene is not available, thiophene-based compounds are known for their interactions with receptors, especially against cyclooxygenase (COX) and lipoxygenase (LOX) .

Safety and Hazards

3-(2-Nitroethyl)thiophene is a highly flammable liquid and vapor . It is harmful if swallowed and causes serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Properties

IUPAC Name

3-(2-nitroethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c8-7(9)3-1-6-2-4-10-5-6/h2,4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYGQVOYTRGWJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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